2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(4-methylbenzyl)acetamide
Description
2-(4-((Benzyloxy)methyl)piperidin-1-yl)-N-(4-methylbenzyl)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a benzyloxy-methyl group at the 4-position and an N-(4-methylbenzyl)acetamide moiety.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-19-7-9-20(10-8-19)15-24-23(26)16-25-13-11-22(12-14-25)18-27-17-21-5-3-2-4-6-21/h2-10,22H,11-18H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLMTMUHRGRJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Piperazine Derivatives
The target compound’s piperidine core distinguishes it from analogs like 4-Methyl-N-(4-nitrobenzylidene)-piperazin-1-amine (), which contains a piperazine ring. In contrast, the piperidine scaffold in the target compound may favor lipophilicity, a critical factor for central nervous system-targeting drugs.
Table 1: Core Ring System Comparison
| Compound | Core Structure | Key Substituents | Polarity Implications |
|---|---|---|---|
| Target Compound | Piperidine | Benzyloxy-methyl, 4-methylbenzyl | Moderate lipophilicity |
| 4-Methyl-N-(4-nitrobenzylidene)-piperazin-1-amine | Piperazine | 4-Nitrobenzylidene, methyl | High polarity, enhanced solubility |
Benzyloxy Substitution Patterns
The benzyloxy-methyl group on the piperidine ring differentiates the target compound from N-(4-(Benzyloxy)phenyl)acetamide (), where the benzyloxy group is attached to a phenyl ring. In contrast, the planar phenyl-based benzyloxy group in may facilitate π-π stacking but reduce conformational flexibility.
Table 2: Benzyloxy Group Positioning Impact
| Compound | Benzyloxy Position | Structural Implications |
|---|---|---|
| Target Compound | Piperidine C4-methyl | Enhanced 3D bulk near nitrogen |
| N-(4-(Benzyloxy)phenyl)acetamide | Phenyl ring | Planar geometry favoring π interactions |
Acetamide Variations
The N-(4-methylbenzyl)acetamide group in the target compound contrasts with analogs in , such as N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, which features a quinoline-linked acetamide. The 4-methylbenzyl group in the target compound may improve metabolic stability compared to electron-withdrawing substituents (e.g., cyano, trifluoromethyl) in compounds, which could enhance reactivity but reduce half-life.
Table 3: Acetamide Substituent Effects
Research Findings and Hypotheses
- Synthetic Accessibility: The benzyloxy-methyl piperidine motif in the target compound may simplify synthesis compared to polycyclic analogs in , which require complex quinoline or tetrahydrofuran coupling.
- Receptor Binding : The 4-methylbenzyl group’s electron-donating nature could enhance interactions with hydrophobic receptor pockets, contrasting with the nitro group in , which may introduce steric or electronic clashes.
- Solubility: The piperidine core and benzyloxy groups likely confer intermediate solubility, positioning the compound between the highly polar piperazine derivatives () and lipophilic quinoline-based molecules ().
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